Wnk-IN-11

描述

Structure

3D Structure

属性

IUPAC Name |

[5-chloro-2-[2-(methylamino)-1,3-thiazol-4-yl]pyridin-4-yl]-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21Cl2N5OS/c1-24-21-26-19(13-30-21)18-10-16(17(23)11-25-18)20(29)28-8-6-27(7-9-28)12-14-2-4-15(22)5-3-14/h2-5,10-11,13H,6-9,12H2,1H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXAYIXYYOVALX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CS1)C2=NC=C(C(=C2)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl2N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Wnk-IN-11: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wnk-IN-11 is a potent and selective allosteric inhibitor of With-No-Lysine (WNK) kinases, primarily targeting WNK1. Its mechanism of action revolves around the non-competitive inhibition of ATP, leading to the downstream suppression of the WNK-SPAK/OSR1 signaling cascade. This pathway is a critical regulator of ion homeostasis, cell volume, and blood pressure. This document provides a comprehensive overview of the molecular interactions, signaling pathways, and cellular consequences of this compound activity, supported by quantitative data and detailed experimental protocols.

Introduction to WNK Kinases and this compound

The "With-No-Lysine" (WNK) family of serine/threonine kinases are crucial regulators of ion transport and cellular volume.[1] Dysregulation of the WNK signaling pathway is implicated in human diseases, most notably familial hyperkalemic hypertension (Gordon's syndrome).[2] this compound has emerged as a valuable chemical probe to investigate WNK signaling and as a potential therapeutic lead. It is an orally active, allosteric inhibitor with high selectivity for WNK1.[3][4]

Core Mechanism of Action: Allosteric Inhibition of WNK1

This compound functions as an allosteric and ATP-noncompetitive inhibitor of WNK1.[5][6] This mode of action signifies that it binds to a site on the WNK1 enzyme distinct from the highly conserved ATP-binding pocket.[7] This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its catalytic activity. This mechanism contributes to the high selectivity of this compound for WNK kinases over other kinases in the human kinome.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative metrics defining the potency and selectivity of this compound.

Table 1: In Vitro and Cellular Potency of this compound

| Parameter | Value | Target/System | Reference(s) |

| IC50 (WNK1 enzyme) | 4 nM | Cell-free assay | [3][4][6][8][9] |

| IC50 (OSR1 phosphorylation) | < 2 µM | Cellular assay | [5][6] |

| EC50 (OSR1 phosphorylation) | 0.352 µM | HEK293 cells | [8] |

Table 2: Selectivity Profile of this compound

| Kinase | Selectivity Fold (vs. WNK1) | Notes | Reference(s) |

| WNK2 | 57-fold | [8][9] | |

| WNK4 | 1000-fold | [8][9] | |

| BTK | Significant off-target | Tested at 10 µM (2500-fold > WNK1 IC50) | [5][7] |

| FER | Significant off-target | Tested at 10 µM (2500-fold > WNK1 IC50) | [5][7] |

Signaling Pathway Analysis

This compound exerts its cellular effects by inhibiting the canonical WNK1 signaling pathway. Under normal physiological conditions, activated WNK1 phosphorylates and activates the downstream kinases SPAK (SPS1-related proline/alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1).[1][2] Activated SPAK/OSR1, in turn, phosphorylate and regulate the activity of various ion cotransporters, such as NKCC1 (Na-K-2Cl cotransporter) and NCC (Na-Cl cotransporter), leading to increased ion influx and cell volume.[2][10] this compound, by inhibiting WNK1, prevents the activation of SPAK/OSR1, thereby reducing the phosphorylation of ion cotransporters and mitigating the downstream cellular effects.

References

- 1. SPAK/OSR1 regulate NKCC1 and WNK activity: analysis of WNK isoform interactions and activation by T-loop trans-autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. In vitro NK Cell Migration Assay [bio-protocol.org]

- 7. This compound | Serine/threonin kinase | TargetMol [targetmol.com]

- 8. caymanchem.com [caymanchem.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. WNK kinases sense molecular crowding and rescue cell volume via phase separation - PMC [pmc.ncbi.nlm.nih.gov]

WNK-IN-11: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

WNK-IN-11 is a potent and selective allosteric inhibitor of With-No-Lysine (WNK) kinases, with a primary focus on WNK1. Its discovery represents a significant advancement in the development of targeted therapies for hypertension and other conditions linked to the WNK signaling pathway. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, intended to serve as a comprehensive resource for researchers and drug development professionals. The document details the mechanism of action, kinase selectivity, and efficacy in preclinical models. Furthermore, it includes detailed experimental protocols for its synthesis and key biological assays, alongside visualizations of the relevant signaling pathways and experimental workflows.

Discovery and Rationale

The With-No-Lysine (WNK) family of serine/threonine kinases are crucial regulators of ion homeostasis and blood pressure.[1] Dysregulation of the WNK signaling cascade, particularly through WNK1, is implicated in familial hyperkalemic hypertension (Gordon's syndrome).[1] This has positioned WNK kinases as attractive therapeutic targets for the development of novel antihypertensive agents.

This compound was developed through a focused effort to identify allosteric inhibitors of WNK kinases.[2] Unlike traditional ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of kinases, allosteric inhibitors bind to less conserved sites, often leading to greater selectivity and potentially avoiding off-target effects.[3] The discovery of this compound was the result of an optimization program based on a scaffold morphing strategy guided by the structure-activity relationship (SAR) of three distinct series of ATP-noncompetitive WNK inhibitors.[2] This approach led to the identification of a compound with a favorable balance of potency, selectivity, and pharmacokinetic properties suitable for in vivo studies.[2]

Synthesis of this compound

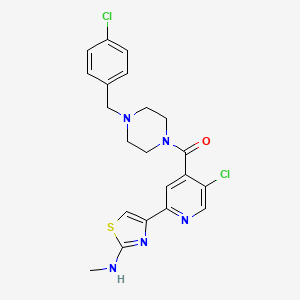

The synthesis of this compound, chemically named (5-chloro-2-(2-(methylamino)thiazol-4-yl)pyridin-4-yl)(4-(4-chlorobenzyl)piperazin-1-yl)methanone, is a multi-step process. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone

-

To a solution of 2,5-dichloropyridine-4-carbonyl chloride in an appropriate aprotic solvent such as dichloromethane, add 1-(4-chlorobenzyl)piperazine and a non-nucleophilic base like triethylamine.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone.

Step 2: Stille Coupling

-

In a reaction vessel, combine (4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone (1.0 eq), tributyl(1-ethoxyvinyl)tin (1.05 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.04 eq) in an anhydrous solvent like 1,4-dioxane.

-

Degas the mixture and stir under an inert atmosphere at an elevated temperature (e.g., 100 °C) for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite and concentrate the filtrate.

-

Purify the resulting crude product by column chromatography.

Step 3: Formation of the Thiazole Ring and Final Product

-

Dissolve the product from Step 2 in a suitable solvent system.

-

Treat the intermediate with N-methylthiourea in the presence of a suitable cyclization agent and conditions to form the 2-(methylamino)thiazole ring.

-

The final product, this compound, is then isolated and purified, typically by column chromatography or recrystallization, to yield a solid product.

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of WNK1 with an IC₅₀ of 4 nM in a cell-free enzyme assay.[4][5] It functions as an allosteric and ATP-noncompetitive inhibitor, a mechanism that contributes to its excellent selectivity profile.[5][6]

Kinase Selectivity

When tested against a large panel of 440 human kinases at a concentration of 10 µM (2500-fold higher than its WNK1 IC₅₀), this compound demonstrated remarkable selectivity.[6][7] Significant off-target inhibition was only observed for Bruton's tyrosine kinase (BTK) and feline encephalitis virus-related (FER) kinase, neither of which are known to be involved in blood pressure regulation.[6][7] This high degree of selectivity is attributed to its allosteric binding mode, which targets a less conserved pocket outside the ATP-binding site.[7]

Cellular Activity

In a cellular context, this compound effectively inhibits the WNK1-mediated phosphorylation of its downstream substrate, Oxidative Stress Responsive 1 (OSR1), in HEK293 cells with an EC₅₀ of 0.352 µM.[8]

Experimental Protocols: Biological Assays

WNK1 Kinase Inhibition Assay (Mobility Shift Assay)

This assay measures the phosphorylation of a fluorescently labeled peptide substrate by WNK1.

-

Reaction Mixture: Prepare a reaction mixture containing a fluorescein-labeled OSR1 peptide substrate (e.g., 10 µM) and ATP (e.g., 25 µM) in a reaction buffer (e.g., 20 mM HEPES-Na pH 7.5, 1 mM MnCl₂, 0.01% Tween 20, 2 mM DTT).[1]

-

Inhibitor Addition: Add this compound at various concentrations to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding recombinant GST-WNK1 (e.g., 25 nM).[1]

-

Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a stop buffer containing EDTA.

-

Analysis: Analyze the ratio of phosphorylated to unphosphorylated substrate using a microfluidic mobility shift assay instrument (e.g., LabChip). The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular OSR1 Phosphorylation Assay in HEK293 Cells

This assay quantifies the ability of this compound to inhibit the phosphorylation of OSR1 in a cellular environment.

-

Cell Culture: Culture HEK293 cells in appropriate media and conditions.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration.

-

Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated OSR1 (pOSR1).

-

Subsequently, probe with a primary antibody for total OSR1 as a loading control.

-

Use appropriate secondary antibodies conjugated to a detectable marker (e.g., HRP).

-

-

Detection and Quantification: Detect the protein bands using a chemiluminescence detection system. Quantify the band intensities and calculate the ratio of pOSR1 to total OSR1. The EC₅₀ value is determined by plotting the percentage of inhibition of OSR1 phosphorylation against the this compound concentration.

In Vivo Efficacy and Pharmacokinetics

Oral administration of this compound has demonstrated efficacy in rodent models of hypertension.[2] In mice overexpressing human WNK1, this compound significantly reduced systolic blood pressure.[9] Furthermore, in spontaneously hypertensive rats (SHR), the compound induced diuresis, natriuresis, and kaliuresis.[2]

A deuterated version of this compound, this compound-d3, was developed to improve the pharmacokinetic profile. This compound-d3 exhibited lower clearance and a twofold improvement in oral bioavailability in rats compared to the parent compound.[8]

Data Presentation

Table 1: In Vitro and Cellular Activity of this compound

| Parameter | Value | Assay System | Reference |

| WNK1 IC₅₀ | 4 nM | Cell-free enzyme assay | [4][5] |

| OSR1 Phosphorylation EC₅₀ | 0.352 µM | HEK293 cells | [8] |

| Mechanism of Action | Allosteric, ATP-noncompetitive | - | [5][6] |

| Selectivity | Highly selective over 440 kinases | Kinase panel screen | [6][7] |

Table 2: Pharmacokinetic Parameters of this compound and this compound-d3 in Rats

| Compound | Dose | Clearance | Oral Bioavailability | Reference |

| This compound | - | High | Low | [6] |

| This compound-d3 | 1.5 mg/kg (p.o.) | Lower than this compound | 2-fold higher than this compound | [8] |

Visualizations

Signaling Pathway

The WNK-SPAK/OSR1 signaling pathway is a key regulator of ion transport in the kidney and other tissues. WNK kinases phosphorylate and activate the downstream kinases SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1. Activated SPAK/OSR1 then phosphorylate and regulate the activity of various ion cotransporters, such as the Na-K-Cl cotransporter (NKCC) and the Na-Cl cotransporter (NCC), thereby controlling ion flux and blood pressure.

Caption: The WNK-SPAK/OSR1 signaling cascade.

Experimental Workflow

The general workflow for the discovery and preclinical evaluation of this compound involved several key stages, from initial screening to in vivo testing.

Caption: Discovery and development workflow for this compound.

Conclusion

This compound is a groundbreaking allosteric inhibitor of WNK1 that has demonstrated significant potential in preclinical models of hypertension. Its high potency, exceptional selectivity, and proven in vivo efficacy underscore the promise of targeting the WNK signaling pathway for the treatment of cardiovascular diseases. This technical guide provides a comprehensive overview of the critical data and methodologies associated with this compound, offering a valuable resource for the scientific community to build upon this important discovery. Further research and development of this compound and similar allosteric inhibitors may lead to a new class of safer and more effective antihypertensive therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The WNK-regulated SPAK/OSR1 kinases directly phosphorylate and inhibit the K+–Cl− co-transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemdiv.com [chemdiv.com]

- 5. Optimization of Allosteric With-No-Lysine (WNK) Kinase Inhibitors and Efficacy in Rodent Hypertension Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Identification of a Class of WNK Isoform-Specific Inhibitors Through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | Recent applications of computational methods to allosteric drug discovery [frontiersin.org]

Wnk-IN-11: A Technical Guide to its Biological Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wnk-IN-11 is a potent and selective allosteric inhibitor of With-No-Lysine (WNK) kinases, a family of serine/threonine kinases that play a crucial role in regulating ion homeostasis and blood pressure.[1][2][3][4] This technical guide provides an in-depth overview of the biological target of this compound, its mechanism of action, and the experimental protocols used for its characterization. The information presented here is intended to support researchers and drug development professionals in their efforts to understand and utilize this valuable chemical probe.

Core Target: With-No-Lysine (WNK) Kinases

The primary biological target of this compound is the WNK family of serine/threonine kinases.[1][2][4] this compound exhibits high potency, particularly for WNK1, with a reported IC50 of 4 nM.[1][3] It functions as an ATP-noncompetitive inhibitor, indicating an allosteric mechanism of action.[1] This allosteric binding occurs outside the highly conserved ATP-binding pocket, which contributes to the inhibitor's excellent selectivity.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's inhibitory activity against WNK isoforms and its cellular potency.

Table 1: In Vitro Inhibitory Activity of this compound against WNK Kinase Isoforms

| Kinase Target | IC50 (nM) | Selectivity vs. WNK1 |

| WNK1 | 4[4][5] | - |

| WNK2 | 228 | 57-fold[5] |

| WNK4 | >4000 | >1000-fold[5] |

Table 2: Cellular Activity and Off-Target Profile of this compound

| Assay | Cell Line | Parameter | Value |

| OSR1 Phosphorylation | HEK293 | EC50 | 0.352 µM[5] |

| Off-Target Kinase | Concentration | Observation | |

| BTK | 10 µM | Significant Inhibition[1][2] | |

| FER | 10 µM | Significant Inhibition[1][2] |

Data from a panel of 440 human kinases.[1][2]

Signaling Pathway

WNK kinases are key regulators of the WNK-SPAK/OSR1 signaling pathway, which controls the activity of various ion cotransporters, thereby modulating ion flux across cell membranes.[6][7] WNK kinases phosphorylate and activate the downstream kinases SPAK (Sterile20-related proline-alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1).[6][7] Activated SPAK/OSR1, in turn, phosphorylate and activate cation-Cl- cotransporters (CCCs), such as NKCC1 and NCC, leading to increased ion influx.[6][7]

Caption: The WNK-SPAK/OSR1 signaling pathway.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound can be found in the supplementary information of the primary publication by Yamada K, et al. in the Journal of Medicinal Chemistry (2017).[4] The following provides a general overview of the key assays.

WNK1 Kinase Activity Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.

Principle:

-

Kinase Reaction: Recombinant WNK1 enzyme is incubated with a substrate (e.g., a peptide derived from a known WNK1 substrate) and ATP in a kinase reaction buffer. In the presence of an inhibitor like this compound, the production of ADP is reduced.

-

ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert ADP to ATP and to catalyze the production of light by luciferase.

-

Signal Detection: The luminescent signal is measured using a plate reader, and the IC50 value of the inhibitor is determined from the dose-response curve.

Cellular OSR1 Phosphorylation Assay (Western Blot)

This cell-based assay measures the ability of this compound to inhibit the phosphorylation of OSR1, a direct downstream substrate of WNK1, in a cellular context.

Principle:

-

Cell Treatment: A suitable cell line, such as HEK293, is treated with varying concentrations of this compound.

-

Cell Lysis: The cells are lysed to release the cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for the subsequent steps.

-

SDS-PAGE and Western Blotting: The protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of OSR1 (pOSR1). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used to detect the primary antibody.

-

Signal Detection: A chemiluminescent substrate is added, and the resulting signal, which corresponds to the amount of pOSR1, is captured using an imaging system. The total OSR1 levels are also measured as a loading control.

-

Data Analysis: The band intensities are quantified, and the EC50 value for the inhibition of OSR1 phosphorylation is calculated.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of a novel kinase inhibitor like this compound.

Caption: General workflow for kinase inhibitor characterization.

Conclusion

This compound is a highly potent and selective allosteric inhibitor of WNK1 kinase. Its well-characterized mechanism of action and high selectivity make it an invaluable tool for studying the physiological and pathological roles of the WNK signaling pathway. The data and experimental outlines provided in this guide are intended to facilitate further research and drug discovery efforts targeting this important class of kinases.

References

- 1. This compound | Serine/threonin kinase | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An update regarding the role of WNK kinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Wnk-IN-11: A Deep Dive into its Role in Ion Homeostasis Regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The regulation of ion homeostasis is a fundamental physiological process, and its dysregulation is implicated in numerous pathologies, including hypertension and neurological disorders. The With-No-Lysine (WNK) family of serine/threonine kinases has emerged as a critical signaling node in controlling the transport of sodium, potassium, and chloride ions. This technical guide provides a comprehensive overview of Wnk-IN-11, a potent and selective allosteric inhibitor of WNK1 kinase. We will delve into its mechanism of action, its impact on the WNK signaling pathway, and its role in the regulation of ion homeostasis. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the WNK pathway.

Introduction to the WNK Signaling Pathway and Ion Homeostasis

The WNK signaling pathway is a key regulator of ion transport across cell membranes, thereby playing a crucial role in maintaining cellular volume, blood pressure, and neuronal excitability.[1][2] The pathway is a cascade involving four WNK isoforms (WNK1, WNK2, WNK3, and WNK4), which phosphorylate and activate the downstream kinases SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1).[3] Activated SPAK and OSR1, in turn, phosphorylate and modulate the activity of various cation-chloride cotransporters (CCCs), including the Na-K-2Cl cotransporter (NKCC) and the Na-Cl cotransporter (NCC).[4][5] This fine-tuned regulation of ion flux is essential for maintaining ion homeostasis.

This compound: A Potent and Selective Allosteric WNK1 Inhibitor

This compound has been identified as a potent, selective, and orally active allosteric inhibitor of WNK1 kinase.[1][2] Its allosteric mechanism of action, targeting a site distinct from the highly conserved ATP-binding pocket, contributes to its high selectivity.[6]

Mechanism of Action

This compound functions as an ATP-noncompetitive inhibitor of WNK1.[6] This allosteric inhibition is achieved by binding to a less conserved pocket on the kinase, leading to a conformational change that inactivates the enzyme. This mode of action is a key differentiator from many traditional kinase inhibitors that target the ATP-binding site and often suffer from off-target effects due to the high homology of this region across the kinome.[7]

Potency and Selectivity

This compound exhibits high potency for WNK1 with a reported IC50 of 4 nM.[1][2] Its selectivity profile demonstrates significant discrimination against other WNK isoforms and a broad panel of other kinases.

| Kinase Target | IC50 (nM) | Selectivity vs. WNK1 |

| WNK1 | 4 | - |

| WNK2 | 228 | 57-fold |

| WNK3 | Potently Inhibited (exact IC50 not available) | - |

| WNK4 | >4000 | >1000-fold |

| Table 1: In vitro inhibitory activity of this compound against WNK isoforms.[8][9] |

Furthermore, when tested against a panel of 440 human kinases at a concentration of 10 µM (2500-fold higher than its WNK1 IC50), this compound showed significant inhibition of only BTK and FER kinases, neither of which are implicated in blood pressure regulation.[6]

Cellular Activity

In cellular assays, this compound demonstrates a dose-dependent inhibition of the WNK1 signaling pathway. A key downstream event, the phosphorylation of OSR1, is effectively blocked by this compound in HEK293 cells with an EC50 of 0.352 µM.[6]

| Cellular Assay | Cell Line | Parameter Measured | This compound EC50 (µM) |

| OSR1 Phosphorylation | HEK293 | Inhibition of WNK1-mediated OSR1 phosphorylation | 0.352 |

| Table 2: Cellular activity of this compound.[6] |

This compound and the Regulation of Ion Homeostasis

By inhibiting WNK1, this compound disrupts the downstream signaling cascade that leads to the activation of ion cotransporters. This ultimately affects the movement of ions across the cell membrane, impacting cellular processes that are dependent on ion gradients.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and its effects on the WNK signaling pathway.

In Vitro WNK1 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of WNK1.

Materials:

-

Recombinant human WNK1 (e.g., Carna Biosciences)

-

Fluorescein-labeled OSR1 peptide substrate (e.g., Toray Research Center, Inc.)

-

ATP

-

Reaction Buffer: 20 mM HEPES-Na (pH 7.5), 1 mM MnCl2, 0.01% Tween 20, 2 mM DTT

-

Stop Buffer: 100 mM HEPES-Na (pH 7.5), 0.015% Brij-35, 10 mM EDTA

-

This compound dissolved in DMSO

-

384-well plates

Procedure:

-

Prepare a master mix of the OSR1 peptide substrate and ATP in the reaction buffer.

-

Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells of a 384-well plate.

-

Add the substrate/ATP master mix to each well.

-

Initiate the kinase reaction by adding recombinant WNK1 enzyme to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the stop buffer.

-

Analyze the phosphorylation of the OSR1 peptide using a suitable method, such as a mobility shift assay (e.g., Caliper Life Sciences) or by detecting the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular OSR1 Phosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit WNK1 activity within a cellular context by measuring the phosphorylation of its direct substrate, OSR1.

Materials:

-

HEK293 cells

-

Cell culture medium and supplements

-

This compound dissolved in DMSO

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors (e.g., Roche cOmplete™, PhosSTOP™).

-

Primary antibodies: Rabbit anti-phospho-OSR1 (Ser325), Rabbit anti-OSR1.

-

HRP-conjugated secondary antibody (anti-rabbit IgG)

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Chemiluminescent substrate

Procedure:

-

Seed HEK293 cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 1-2 hours).

-

Wash the cells with ice-cold PBS and lyse them directly in the wells with ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-OSR1 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total OSR1 to normalize for protein loading.

-

Quantify the band intensities and calculate the ratio of phosphorylated OSR1 to total OSR1 for each treatment condition.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for characterizing a WNK inhibitor like this compound and the logical relationship of the WNK signaling cascade.

Conclusion

This compound represents a significant advancement in the development of selective WNK kinase inhibitors. Its allosteric mechanism of action provides a high degree of selectivity for WNK1, minimizing off-target effects. By potently inhibiting the WNK1-SPAK/OSR1 signaling pathway, this compound offers a promising therapeutic strategy for modulating ion homeostasis. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound and other WNK inhibitors in diseases driven by dysregulated ion transport. Further investigation is warranted to fully elucidate the quantitative effects of this compound on downstream targets such as NCC and NKCC2 and to determine its full therapeutic potential.

References

- 1. selleckchem.com [selleckchem.com]

- 2. biorxiv.org [biorxiv.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. Identification of a Class of WNK Isoform-Specific Inhibitors Through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Serine/threonin kinase | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. axonmedchem.com [axonmedchem.com]

- 9. Functional interactions of the SPAK/OSR1 kinases with their upstream activator WNK1 and downstream substrate NKCC1 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Wnk-IN-11 in Cellular Osmoregulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular osmoregulation is a fundamental process for maintaining cell volume and integrity in response to changes in the extracellular osmotic environment. The With-No-Lysine (WNK) family of serine/threonine kinases are crucial regulators of this process, acting as sensors of osmotic stress and intracellular chloride concentrations. WNK kinases modulate the activity of downstream kinases, including Oxidative Stress Responsive 1 (OSR1) and SPS/STE20-related proline-alanine-rich kinase (SPAK), which in turn regulate ion cotransporters to maintain cellular homeostasis. Wnk-IN-11 is a potent and selective allosteric inhibitor of WNK1 kinase. This technical guide provides an in-depth overview of the role of this compound in cellular osmoregulation, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology and drug development.

This compound: A Selective Allosteric Inhibitor of WNK1

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for WNK1 kinase.[1][2] It functions as an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the ATP-binding pocket, leading to a noncompetitive mode of inhibition.[3][4] This property contributes to its high selectivity over other kinases.[3][4]

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₂₁H₂₁Cl₂N₅OS |

| Molecular Weight | 462.4 g/mol |

| CAS Number | 2123489-30-3 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Potency and Selectivity

| Target | IC₅₀ |

| WNK1 | 4 nM[1][2] |

| WNK2 | 228 nM (57-fold selective for WNK1)[2] |

| WNK4 | >4000 nM (>1000-fold selective for WNK1)[2] |

The WNK-SPAK/OSR1 Signaling Pathway in Osmoregulation

The WNK-SPAK/OSR1 signaling cascade is a central pathway in the regulation of ion homeostasis and cell volume.[3] Under hypertonic stress, WNK kinases become activated, leading to the phosphorylation and activation of SPAK and OSR1.[3] These activated kinases then phosphorylate and modulate the activity of various ion cotransporters, such as the Na-K-2Cl cotransporter (NKCC1) and the K-Cl cotransporters (KCCs).[3] This regulation of ion flux across the cell membrane results in the movement of water, allowing the cell to adapt to the osmotic challenge.

Signaling Pathway Diagram

Caption: The WNK-SPAK/OSR1 signaling pathway in response to hypertonic stress and its inhibition by this compound.

Effects of this compound on Cellular Osmoregulation

Inhibition of WNK1 by this compound disrupts the cellular response to osmotic stress. Studies in Natural Killer (NK) cells have demonstrated that this compound treatment mimics the effects of hypertonic stress, leading to a significant decrease in cell volume.[3]

Quantitative Effects of this compound on NK Cells

| Parameter | Treatment | Concentration | Result |

| Cell Volume | This compound | 1 µM | ~10% decrease |

| 3 µM | ~15% decrease | ||

| 10 µM | ~20% decrease | ||

| OSR1 Phosphorylation (pT185) | This compound | 10 µM | Significant decrease |

| Cell Motility (Mean Speed) | This compound | 10 µM | Significant decrease |

Data extracted and summarized from "Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis".[3]

Detailed Experimental Protocols

WNK1 Kinase Activity Assay (ADP-Glo™ Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual and is suitable for measuring the in vitro activity of WNK1 and the inhibitory effect of compounds like this compound.[5][6]

Materials:

-

WNK1 Kinase Enzyme System (Promega)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound (or other inhibitors) dissolved in DMSO

-

Substrate for WNK1 (e.g., OSR1 peptide)

-

ATP

-

Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50µM DTT)

-

White, opaque 384-well plates

Procedure:

-

Reagent Preparation:

-

Prepare the Kinase Buffer.

-

Dilute WNK1 enzyme, OSR1 substrate, and ATP to desired concentrations in Kinase Buffer.

-

Prepare serial dilutions of this compound in Kinase Buffer. Ensure the final DMSO concentration does not exceed 1%.

-

-

Kinase Reaction:

-

To the wells of a 384-well plate, add 2 µl of the this compound dilution (or vehicle control).

-

Add 2 µl of the substrate/ATP mixture.

-

Initiate the reaction by adding 1 µl of the diluted WNK1 enzyme.

-

Incubate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the WNK1 kinase activity.

-

Cell Volume Measurement by Flow Cytometry

This protocol provides a workflow for quantifying changes in cell volume in response to osmotic stress and treatment with this compound.

Materials:

-

Suspension cells (e.g., NK cells)

-

Complete cell culture medium

-

Isotonic buffer (e.g., PBS)

-

Hypertonic buffer (e.g., PBS with added NaCl or sucrose)

-

This compound stock solution in DMSO

-

Flow cytometer equipped with forward scatter (FSC) and side scatter (SSC) detectors

Procedure:

-

Cell Preparation:

-

Culture cells to the desired density.

-

Harvest cells and wash with isotonic buffer.

-

Resuspend cells in complete medium at a concentration of 1 x 10⁶ cells/mL.

-

-

Treatment:

-

Aliquot cell suspensions into different tubes.

-

To test the effect of this compound, add the desired final concentrations of the inhibitor (and a DMSO vehicle control) and incubate for the desired time (e.g., 1 hour).

-

To induce osmotic stress, resuspend cell pellets in pre-warmed isotonic or hypertonic buffers.

-

-

Flow Cytometry Analysis:

-

Acquire data on the flow cytometer.

-

Use the forward scatter (FSC) signal as an indicator of cell size/volume.

-

Collect a sufficient number of events (e.g., 10,000-50,000) for each sample.

-

-

Data Analysis:

-

Gate on the main cell population to exclude debris and dead cells.

-

Analyze the median or mean FSC intensity for each sample.

-

Compare the FSC values of treated cells to control cells to determine the relative change in cell volume.

-

Immunoblotting for Phosphorylated SPAK/OSR1

This protocol describes the detection of phosphorylated SPAK/OSR1 in cell lysates by Western blotting.

Materials:

-

Cell lysates prepared in lysis buffer containing phosphatase and protease inhibitors.

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-SPAK (Ser373) / phospho-OSR1 (Ser325)

-

Anti-total SPAK or anti-total OSR1

-

Anti-loading control (e.g., β-actin or GAPDH)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation and SDS-PAGE:

-

Determine the protein concentration of cell lysates.

-

Mix lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-SPAK/OSR1 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5 minutes each.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Image the blot using a chemiluminescence detection system.

-

-

Stripping and Reprobing:

-

The membrane can be stripped and reprobed with antibodies against total SPAK/OSR1 and a loading control to normalize the phosphorylation signal.

-

Experimental and Logical Workflows

Workflow for Assessing this compound Effect on Osmoregulation

Caption: A typical experimental workflow to investigate the effects of this compound on cellular osmoregulation.

Conclusion

This compound is a valuable tool for dissecting the role of WNK1 in cellular osmoregulation and related physiological processes. Its high potency and selectivity make it a precise instrument for inhibiting the WNK-SPAK/OSR1 signaling pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the mechanisms of cellular volume control and for professionals in drug development exploring the therapeutic potential of WNK kinase inhibition. Further research utilizing this compound will undoubtedly continue to illuminate the intricate network of signaling events that govern cellular homeostasis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. promega.jp [promega.jp]

- 6. WNK1 Kinase Enzyme System Application Note [promega.jp]

Wnk-IN-11: A Technical Deep Dive into its Impact on the mTOR Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted impact of Wnk-IN-11, a potent and selective allosteric inhibitor of With-No-Lysine (WNK) kinase 1, on the mammalian target of rapamycin (mTOR) signaling pathway. This document provides a comprehensive overview of the dual roles of WNK1 in regulating both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling networks.

Quantitative Data Summary

This compound exhibits high potency and selectivity for WNK1 kinase. The following table summarizes the key quantitative metrics reported for this inhibitor.

| Parameter | Value | Target/System | Reference |

| IC50 | 4 nM | WNK1 enzyme | |

| IC50 | <2 µM | Cellular OSR1 phosphorylation assay | [1] |

| Experimental Concentration | 10 µM | Inhibition of mTORC1 signaling in primary IL-2-activated mouse NK cells | [2][3] |

The Dual and Contrasting Roles of WNK1 in mTOR Signaling

WNK1 modulates the mTOR pathway through two distinct mechanisms, one dependent on its kinase activity and targeting mTORC1, and the other independent of its kinase function, influencing mTORC2. This compound, as a kinase inhibitor, primarily affects the former.

Kinase-Dependent Inhibition of mTORC1 Signaling

The canonical role of WNK1 as a kinase involves the phosphorylation and activation of its downstream effectors, Oxidative Stress Responsive 1 (OSR1) and STE20/SPS1-related proline-alanine-rich kinase (SPAK). Emerging evidence has revealed that this kinase cascade plays a crucial role in regulating the activity of various amino acid transporters, such as SLC38A2.[4]

Amino acid availability is a critical upstream input for the activation of mTORC1. By controlling the function of amino acid transporters, the WNK1-OSR1/SPAK pathway dictates the intracellular amino acid levels, thereby influencing mTORC1 activity.

The inhibitory effect of this compound on mTORC1 is a direct consequence of its primary mechanism of action. By inhibiting the kinase activity of WNK1, this compound prevents the activation of OSR1/SPAK, leading to a reduction in the phosphorylation and activity of amino acid transporters. This, in turn, is proposed to decrease the intracellular influx of amino acids, resulting in the inhibition of mTORC1 signaling. This mechanism is consistent with observations in primary IL-2-activated mouse Natural Killer (NK) cells, where treatment with this compound led to a significant decrease in the phosphorylation of mTOR and its downstream effectors, p70S6K and ULK1, key indicators of mTORC1 suppression.[2][3]

Kinase-Independent Scaffolding of mTORC2

In contrast to its role in mTORC1 regulation, WNK1 positively modulates mTORC2 signaling through a kinase-independent scaffolding function. WNK1 can physically interact with both mTORC2 and its substrate, Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), facilitating the phosphorylation and activation of SGK1 by mTORC2.[3][5] This scaffolding role is enhanced by intracellular chloride ions and is not reliant on the catalytic activity of WNK1.[5] Consequently, this compound, as a kinase inhibitor, is not expected to directly interfere with this scaffolding function and the subsequent mTORC2-mediated phosphorylation of SGK1.

This dual-faceted regulation of the mTOR pathway by WNK1 underscores the complexity of this signaling network and highlights the specific impact of this compound on the kinase-dependent mTORC1 branch.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the intricate relationships described, the following diagrams have been generated using the Graphviz DOT language.

Caption: this compound's impact on mTOR signaling pathways.

Caption: Western blot workflow for mTOR pathway analysis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effect on the mTOR pathway.

Culture and Treatment of Primary Mouse NK Cells

-

Isolation of NK Cells: Splenocytes are harvested from C57BL/6 mice. NK cells are isolated using a negative selection kit (e.g., EasySep™ Mouse NK Cell Isolation Kit) according to the manufacturer's instructions to achieve high purity.

-

Activation and Culture: Isolated NK cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1000 U/mL recombinant human IL-2. Cells are maintained at 37°C in a 5% CO2 incubator.

-

This compound Treatment: On the day of the experiment, activated NK cells are seeded at an appropriate density. A stock solution of this compound in DMSO is diluted in the culture medium to a final concentration of 10 µM. A vehicle control with the equivalent concentration of DMSO is run in parallel. Cells are incubated for 1 hour at 37°C.

Immunoblotting for mTOR Pathway Proteins

-

Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed on ice with RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit according to the manufacturer's protocol.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein (typically 20-30 µg) are resolved on an 8-12% SDS-polyacrylamide gel.

-

Proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked for 1 hour at room temperature in 5% bovine serum albumin (BSA) or 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies diluted in the blocking buffer. Recommended primary antibodies include:

-

Phospho-mTOR (Ser2448)

-

Total mTOR

-

Phospho-p70S6K (Thr389)

-

Total p70S6K

-

Phospho-ULK1 (Ser757)

-

Total ULK1

-

GAPDH or β-actin (as a loading control)

-

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

-

Data Analysis: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels to determine the relative change in phosphorylation upon this compound treatment.

Conclusion

This compound presents a valuable tool for dissecting the intricate roles of WNK1 in cellular signaling. Its inhibitory action on the kinase activity of WNK1 provides a specific means to probe the kinase-dependent functions of this protein. The impact of this compound on the mTOR signaling pathway is a clear example of this specificity, primarily affecting the mTORC1 branch through the regulation of amino acid transport, while leaving the kinase-independent scaffolding function of WNK1 on mTORC2 intact. This technical guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to further investigate the therapeutic potential and mechanistic intricacies of targeting the WNK1-mTOR axis in various physiological and pathological contexts.

References

- 1. karger.com [karger.com]

- 2. Item - WNK1 signalling regulates amino acid transport and mTORC1 activity to sustain acute myeloid leukaemia growth. - The Francis Crick Institute - Figshare [crick.figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. WNK1 signalling regulates amino acid transport and mTORC1 activity to sustain acute myeloid leukaemia growth | Crick [crick.ac.uk]

- 5. doaj.org [doaj.org]

Wnk-IN-11 as a Modulator of the WNK-LKB1-AMPK Signaling Axis: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of Wnk-IN-11, a potent and selective allosteric inhibitor of With-No-Lysine (WNK) kinases. While WNK kinases are canonically known for their role in regulating ion homeostasis and blood pressure, recent evidence reveals a novel function in cellular energy sensing. This document details the mechanism by which this compound, through the inhibition of WNK1, leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism. We present quantitative data on this compound's potency and selectivity, delineate the involved signaling pathways with detailed diagrams, and provide comprehensive experimental protocols for researchers. This guide is intended for cell biologists, pharmacologists, and drug development professionals investigating the intersection of ion homeostasis and metabolic signaling pathways.

Introduction to WNK Kinases and AMPK

The WNK Kinase Family The With-No-Lysine (WNK) kinases are a family of serine/threonine kinases (WNK1, WNK2, WNK3, WNK4) distinguished by an atypical placement of their catalytic lysine residue.[1][2] They are critical regulators of ion homeostasis, responding to osmotic stress and intracellular chloride concentrations.[3][4][5] The canonical WNK signaling cascade involves the phosphorylation and activation of the downstream kinases OSR1 (Oxidative Stress Responsive 1) and SPAK (STE20/SPS-1-related proline-alanine-rich kinase).[2][6] Activated OSR1/SPAK then phosphorylate and modulate the activity of various ion cotransporters, such as the Na+-K+-2Cl− cotransporters (NKCC) and the Na+-Cl− cotransporter (NCC), thereby controlling ion flux across cell membranes.[2][3] Dysregulation of WNK signaling is linked to human diseases, notably familial hyperkalemic hypertension (Gordon's syndrome).[3][7]

AMP-Activated Protein Kinase (AMPK) AMP-activated protein kinase (AMPK) is a highly conserved sensor of cellular energy status.[8] It is activated under conditions of low ATP, such as nutrient deprivation or metabolic stress. The primary upstream activator of AMPK is the tumor suppressor kinase LKB1 (also known as STK11).[9][10] LKB1, in a complex with the pseudokinase STRAD and the scaffolding protein MO25, phosphorylates the activation loop of the AMPKα subunit at threonine 172 (T172), leading to its activation.[3][10][11] Once active, AMPK works to restore energy balance by stimulating catabolic pathways (e.g., fatty acid oxidation, autophagy) and inhibiting anabolic, energy-consuming processes (e.g., protein and lipid synthesis).[8][12]

This compound this compound is a potent, selective, and orally active allosteric inhibitor of WNK kinases.[13][14] It functions in an ATP-noncompetitive manner and exhibits high selectivity for WNK1.[13][15] It serves as a critical chemical probe for elucidating the cellular functions of WNK kinases beyond ion transport.

This compound: Potency and Selectivity

This compound has been characterized through various biochemical and cellular assays to determine its potency and selectivity profile. The quantitative data are summarized in the table below.

| Parameter | Target/Assay | Value | Reference |

| IC₅₀ | WNK1 (enzyme assay) | 4 nM | [13][14][16] |

| IC₅₀ | OSR1 Phosphorylation (cellular assay) | < 2 µM | [13][15] |

| EC₅₀ | Inhibition of WNK1-mediated OSR1 phosphorylation (HEK293 cells) | 0.352 µM | [16] |

| Selectivity | WNK1 vs. WNK2 | 57-fold | [16] |

| Selectivity | WNK1 vs. WNK4 | >1000-fold | [16] |

| Selectivity | vs. Panel of 440 kinases (@ 10 µM) | Highly selective; minor off-target inhibition of BTK and FER | [15] |

Signaling Pathways: From WNK Inhibition to AMPK Activation

Canonical WNK Signaling

The established role of WNK kinases is the regulation of ion cotransporters via the OSR1/SPAK pathway. Under stimuli like osmotic stress, WNKs become active and initiate a phosphorylation cascade, ultimately controlling cellular ion concentrations and volume.

This compound-Mediated AMPK Activation

Recent studies in natural killer (NK) cells and hepatocellular carcinoma (HCC) cells have uncovered a non-canonical role for WNK1 as a negative regulator of the LKB1-AMPK axis.[3][12] Inhibition of WNK1 by this compound relieves this suppression, leading to the activation of LKB1 and subsequent phosphorylation and activation of AMPK. This positions WNK1 as a novel upstream node integrating ion homeostasis with cellular energy sensing.

Experimental Evidence

The primary evidence for the WNK1-AMPK link comes from studies using this compound in IL-2-activated NK cells.[3] Inhibition of WNK kinases in these cells led to the activation of AMPK and suppression of mTOR signaling, ultimately inducing autophagy.[3] This finding is corroborated by studies in HCC cells, where the genetic knockdown of WNK1 similarly promoted autophagy and activated the AMPK pathway.[12]

| Protein Phosphorylation Status | Treatment | Effect | Reference |

| p-LKB1 (S428) | This compound | Increased | [3] |

| p-AMPKα (T172) | This compound | Increased | [3] |

| p-OSR1 (T185) | This compound | Decreased | [3] |

| p-mTOR (S2448) | This compound | Decreased | [3] |

Key Experimental Protocols

This section provides a generalized workflow and detailed protocols for investigating the effects of this compound on the AMPK signaling pathway in a cellular context.

Protocol 1: Preparation of this compound Stock Solutions

-

Reagent : this compound powder, Dimethyl sulfoxide (DMSO, anhydrous).

-

Procedure : To prepare a high-concentration stock solution (e.g., 10-25 mM), dissolve this compound powder in anhydrous DMSO.[15][16] For example, to make a 25 mM stock, add 432 µL of DMSO to 5 mg of this compound (MW: 462.4 g/mol ).

-

Mixing : Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be required.[15]

-

Storage : Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term use (up to 2 years) or at 4°C for short-term use (up to one week).[13][15]

Protocol 2: Cellular Treatment and Lysis

-

Cell Seeding : Plate cells (e.g., HEK293, HepG2, or primary cells) at an appropriate density and allow them to adhere or stabilize overnight.

-

Preparation of Working Solution : On the day of the experiment, dilute the this compound DMSO stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 0.1 - 10 µM).[3] Prepare a vehicle control using the same final concentration of DMSO (typically ≤0.1%).[15]

-

Treatment : Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubation : Incubate the cells for the desired time period (e.g., 1-24 hours). A 1-hour incubation has been shown to be sufficient to observe changes in protein phosphorylation.[3]

-

Cell Lysis :

-

After incubation, place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (protein lysate) and determine the protein concentration using a suitable method (e.g., BCA assay).

-

Protocol 3: Western Blotting for Phospho-protein Analysis

-

Sample Preparation : Mix an appropriate amount of protein lysate (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE : Load the denatured samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking : Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)). For phospho-antibodies, BSA is generally preferred.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Key Primary Antibodies :

-

Phospho-AMPKα (Thr172)

-

Total AMPKα

-

Phospho-LKB1 (Ser428)

-

Total LKB1

-

Phospho-OSR1 (Thr185)

-

Total OSR1

-

β-Actin or GAPDH (as a loading control)

-

-

-

Washing : Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation : Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

-

Analysis : Quantify the band intensities using densitometry software. Normalize the signal of the phospho-protein to the corresponding total protein to determine the change in phosphorylation status.

Discussion and Future Directions

The discovery that WNK1 inhibition via this compound activates the LKB1-AMPK pathway provides a crucial link between cellular ion regulation and metabolic control. This finding has significant implications:

-

Therapeutic Potential : Targeting WNK1 could be a novel strategy for diseases characterized by dysfunctional energy metabolism, such as certain cancers or metabolic disorders. The activation of AMPK is a well-established therapeutic goal in conditions like type 2 diabetes.

-

Research Tool : this compound is an invaluable tool for dissecting the crosstalk between WNK and AMPK signaling. It allows for acute, reversible inhibition, enabling precise study of the downstream consequences.

-

Unanswered Questions : The exact molecular mechanism by which WNK1 suppresses LKB1 activity remains to be elucidated. It is unclear if this involves direct phosphorylation, protein-protein interaction, or indirect effects through other cellular mediators. Future research should focus on identifying the direct interaction partners and phosphorylation substrates of WNK1 within this pathway.

References

- 1. Identification of a Class of WNK Isoform-Specific Inhibitors Through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | WNK1 in Malignant Behaviors: A Potential Target for Cancer? [frontiersin.org]

- 3. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phosphorylated intermediate in the activation of WNK kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Mechanisms of WNK1 and WNK4 interaction in the regulation of thiazide-sensitive NaCl cotransport - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New insights into activation and function of the AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Homozygous Deletion of the STK11/LKB1 Locus and the Generation of Novel Fusion Transcripts in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of the tumour suppressor kinase LKB1 by the STE20-like pseudokinase STRAD - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Loss of WNK1 Suppressed the Malignant Behaviors of Hepatocellular Carcinoma Cells by Promoting Autophagy and Activating AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. This compound | Serine/threonin kinase | TargetMol [targetmol.com]

- 16. caymanchem.com [caymanchem.com]

Structural Basis for Wnk-IN-11 Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structural and molecular underpinnings of Wnk-IN-11's selectivity as a potent allosteric inhibitor of With-No-Lysine (WNK) kinase 1. This compound represents a significant advancement in the development of targeted therapies for conditions such as hypertension, where the WNK signaling pathway plays a crucial role.

Introduction to WNK Kinases and the Rationale for Selective Inhibition

With-No-Lysine (WNK) kinases are a family of serine/threonine kinases that are distinguished by an atypical placement of the catalytic lysine residue. They are key regulators of ion homeostasis and are genetically linked to pseudohypoaldosteronism type II, a form of hypertension. The WNK signaling cascade, primarily through the downstream kinases SPAK and OSR1, modulates the activity of ion co-transporters like NCC and NKCC1. This central role in blood pressure regulation makes WNK kinases attractive targets for therapeutic intervention.

This compound is a potent, selective, and orally active allosteric inhibitor of WNK1.[1] Its development was driven by the need for highly selective inhibitors that could avoid off-target effects associated with targeting the highly conserved ATP-binding pocket of kinases. By binding to a less conserved allosteric site, this compound achieves remarkable selectivity for WNK1 over other kinases, including other WNK isoforms.

Quantitative Analysis of this compound's Potency and Selectivity

This compound demonstrates nanomolar potency against WNK1 and a high degree of selectivity against other WNK isoforms and a broader panel of human kinases. This selectivity is critical for its potential as a therapeutic agent, minimizing the risk of off-target effects.

| Target | IC50 (nM) | Selectivity vs. WNK1 |

| WNK1 | 4 | - |

| WNK2 | 228 | 57-fold |

| WNK3 | >10,000 | >2500-fold |

| WNK4 | 4,000 | 1000-fold |

Data compiled from publicly available sources.[2][3][4]

Furthermore, when tested at a concentration of 10 µM (a 2500-fold excess of its WNK1 IC50) against a panel of 440 human kinases, this compound showed significant inhibition of only Bruton's tyrosine kinase (BTK) and feline encephalitis virus-related (FER) kinase, neither of which are known to be involved in blood pressure regulation.[5][6] In a cellular context, this compound effectively inhibits the WNK1-mediated phosphorylation of OSR1 in HEK293 cells with an EC50 of 0.352 µM.[2][4]

Structural Basis of Allosteric Inhibition and Selectivity

The high selectivity of this compound is attributed to its allosteric mechanism of action, binding to a site distinct from the conserved ATP pocket. While a crystal structure of this compound in complex with WNK1 is not publicly available, insights into its binding mode can be inferred from the crystal structure of the related allosteric inhibitor WNK476 bound to WNK1 (PDB ID: 5TF9) and the pan-WNK inhibitor WNK463 (PDB ID: 5DRB).

The allosteric pocket on WNK1 is located adjacent to the C-helix in the kinase domain. The binding of this compound to this pocket is thought to stabilize an inactive conformation of the kinase, preventing the proper alignment of catalytic residues and inhibiting its function in an ATP-noncompetitive manner.[5][6]

Key features of the WNK1 allosteric site that likely contribute to this compound's selectivity include a unique combination of hydrophobic and polar residues that are not conserved across other kinase families or even among all WNK isoforms. This unique topology allows for high-affinity binding of this compound to WNK1 while disfavoring interactions with other kinases.

WNK Signaling Pathway and Mechanism of Inhibition

This compound exerts its effects by inhibiting the kinase activity of WNK1, thereby preventing the phosphorylation and activation of its downstream targets, SPAK and OSR1. This, in turn, leads to a reduction in the phosphorylation and activity of the Na-K-Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC), ultimately impacting ion transport and blood pressure.

References

Wnk-IN-11: A Technical Guide to its ATP-Noncompetitive Inhibition of WNK Kinases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Wnk-IN-11, a potent and selective allosteric inhibitor of With-No-Lysine (WNK) kinases. It details the inhibitor's mechanism of action, presents its quantitative inhibitory profile, outlines key experimental protocols for its characterization, and visualizes the critical signaling pathways involved.

Introduction: WNK Kinases and the Advent of this compound

The With-No-Lysine (WNK) family of serine/threonine kinases are crucial regulators of ion homeostasis and blood pressure.[1][2] These kinases operate upstream of the SPAK/OSR1 kinases and the SLC12 family of ion cotransporters, forming a critical signaling cascade.[3][4][5] Dysregulation of the WNK pathway is directly linked to human genetic disorders such as familial hyperkalemic hypertension (Gordon's syndrome), making WNK kinases significant therapeutic targets.[1][4][6]

This compound has emerged as a powerful chemical probe and potential therapeutic lead. It functions as an ATP-noncompetitive, allosteric inhibitor, offering high selectivity by binding outside the highly conserved ATP pocket of the kinase domain.[7][8] This guide explores the technical details of its interaction with the WNK signaling pathway.

Mechanism of Action: Allosteric and ATP-Noncompetitive Inhibition

This compound's inhibitory mechanism is a key feature that distinguishes it from many traditional kinase inhibitors. It does not compete with ATP for binding to the active site.[7][8] Instead, it binds to an allosteric pocket, a site remote from the ATP-binding cleft. This allosteric interaction induces a conformational change in the enzyme that prevents it from efficiently phosphorylating its substrates, such as OSR1, even when ATP is bound.

This ATP-noncompetitive profile is consistent with its high selectivity.[8] By targeting a less-conserved allosteric site, this compound avoids broad inhibition of the wider human kinome, which shares significant homology within the ATP-binding domain.[7][8]

The WNK Kinase Signaling Pathway

WNK kinases are central nodes in a signaling cascade that regulates transepithelial ion transport.[9] The canonical pathway involves the following steps:

-

Activation: WNK kinases are activated by stimuli such as osmotic stress.[4][5]

-

SPAK/OSR1 Phosphorylation: Activated WNKs directly phosphorylate and activate the downstream kinases SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1).[3][10]

-

Ion Cotransporter Regulation: Activated SPAK/OSR1 then phosphorylate members of the SLC12A family of cation-chloride cotransporters. This leads to the activation of Na+-Cl- cotransporters (NCC) and Na+-K+-2Cl- cotransporters (NKCC1/2) and the inhibition of K+-Cl- cotransporters (KCCs).[1][10]

-

Physiological Outcome: The net effect of this cascade is an increase in intracellular ion concentration and sodium reabsorption in the kidney, which plays a direct role in regulating blood pressure.[1][3]

-

Negative Regulation: The Cullin3-KLHL3 E3 ubiquitin ligase complex targets WNK kinases for proteasomal degradation, thus acting as a negative regulator of the pathway.[3]

Caption: The WNK kinase signaling cascade and point of inhibition by this compound.

Quantitative Data: Inhibition Profile of this compound

This compound demonstrates high potency for WNK1 and significant selectivity over other WNK isoforms and the broader human kinome.

| Target | Assay Type | Parameter | Value | Reference |

| WNK1 | Enzyme Assay | IC50 | 4 nM | [7][8][11] |

| WNK2 | Enzyme Assay | IC50 | ~228 nM (57-fold selective vs WNK1) | [12][13] |

| WNK4 | Enzyme Assay | IC50 | ~4000 nM (1000-fold selective vs WNK1) | [12][13] |

| WNK1 | Cellular OSR1 Phosphorylation Assay (HEK293) | IC50 / EC50 | <2 µM (IC50) / 0.352 µM (EC50) | [7][8][13] |

-

Selectivity: When screened against a panel of 440 human kinases at a concentration of 10 µM (2500-fold higher than its WNK1 IC50), this compound showed excellent selectivity. Significant off-target inhibition was noted for only a few kinases, most notably BTK and FER, neither of which are implicated in blood pressure regulation.[7][8] This high degree of selectivity is attributed to its allosteric, ATP-noncompetitive binding mode.[7][8]

Experimental Protocols

Biochemical WNK1 Kinase Inhibition Assay

This protocol outlines a method to determine the IC50 of this compound against purified WNK1 kinase, adaptable for formats like microfluidic mobility shift assays or luminescence-based ADP detection.

Principle: The assay measures the enzymatic activity of the WNK1 kinase domain by quantifying the phosphorylation of a specific peptide substrate (e.g., a fragment of OSR1). The rate of phosphorylation is measured in the presence of varying concentrations of this compound to determine the extent of inhibition.

Materials & Reagents:

-

Recombinant purified human WNK1 (catalytic domain, e.g., residues 1-491)

-

Peptide Substrate: Fluorescently labeled OSR1-tide

-

This compound

-

Kinase Buffer: 40mM Tris-HCl pH 7.5, 20mM MgCl2, 2mM MnCl2, 0.1 mg/mL BSA, 50µM DTT[2]

-

Adenosine Triphosphate (ATP)

-

Dimethyl Sulfoxide (DMSO)

-

Stop Solution

-

Microplate reader or microfluidic electrophoresis system

Procedure:

-

Inhibitor Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO. A typical starting concentration is 100 µM.

-

Enzyme & Inhibitor Pre-incubation: In a microplate, add a fixed concentration of WNK1 enzyme (e.g., 20-80 nM)[6] to wells containing kinase buffer and the serially diluted this compound or DMSO (vehicle control). Allow a pre-incubation period of 15-30 minutes at room temperature to permit inhibitor-enzyme binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the OSR1 peptide substrate and ATP. The final ATP concentration should be at or near its Km value for WNK1.

-

Reaction Incubation: Allow the reaction to proceed for a predetermined time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C). The time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding a stop solution.

-

Detection: Quantify the amount of phosphorylated substrate.

-

Mobility Shift Assay: The substrate and product are separated by electrophoresis on a microfluidic chip, and the quantities are determined by fluorescence.[6]

-

ADP-Glo™ Assay: The amount of ADP produced is measured via a coupled luciferase/luciferin reaction, generating a luminescent signal that is proportional to kinase activity.[2]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle (DMSO) control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data using a four-parameter logistic equation to determine the IC50 value.

-

Caption: General workflow for a biochemical kinase inhibition assay.

Cellular OSR1 Phosphorylation Assay

This protocol measures the potency of this compound in a cellular environment by quantifying the phosphorylation of OSR1, a direct downstream target of WNK1.

Principle: HEK293 cells, which endogenously express the WNK1-OSR1 pathway, are treated with this compound. The level of phosphorylated OSR1 (pOSR1) is then measured by immunoassay (e.g., Western blot) and normalized to total OSR1 or a loading control to determine the inhibitor's cellular efficacy (EC50).

Materials & Reagents:

-

HEK293 cells

-

Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)

-

This compound

-

Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary Antibodies: Rabbit anti-pOSR1 (phospho-specific), Mouse anti-total OSR1, Mouse anti-GAPDH (loading control)

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

SDS-PAGE and Western blotting equipment

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Culture: Plate HEK293 cells in multi-well plates and grow to 70-80% confluency.

-

Compound Treatment: Treat the cells with serially diluted concentrations of this compound (e.g., 0.01 to 30 µM) or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the wells using ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against pOSR1 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-